molecular formula C7H6N4O2 B580992 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid CAS No. 1256643-42-1

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid

Cat. No.: B580992
CAS No.: 1256643-42-1
M. Wt: 178.151
InChI Key: OKHCRVRHLQRYGZ-UHFFFAOYSA-N
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Description

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a carboxylic acid group attached at the 3-position and a methyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions . The reaction typically proceeds through a cyclization process, forming the triazolopyrimidine core structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of dicationic molten salts as catalysts. These catalysts facilitate the reaction under solvent-free conditions or in environmentally friendly solvents like ethanol, leading to high yields and efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the existing groups on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate, reducing agents, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolopyrimidines .

Scientific Research Applications

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors in the biological system, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid (CAS Number: 1256643-42-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

  • Molecular Formula : C₇H₆N₄O₂
  • Molecular Weight : 178.148 g/mol
  • LogP : 0.1309
  • PSA (Polar Surface Area) : 80.38 Ų

Synthesis

The compound can be synthesized via a one-pot three-component reaction involving 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. This method not only streamlines the synthesis but also enhances the yield of the desired product .

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives of triazolo[4,3-a]pyrimidine compounds. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer).
  • IC50 Values :
    • Compound 4c showed an IC50 of 17.83 µM against MDA-MB-231.
    • Compound 4j exhibited an IC50 of 19.73 µM against MCF-7.

These values indicate that these compounds are significantly more potent than Cisplatin, a commonly used chemotherapeutic agent, which underscores their potential as effective anticancer agents .

Antimicrobial Activity

In addition to antitumor effects, triazolo[4,3-a]pyrimidines have demonstrated antimicrobial properties:

  • Compounds derived from this class have shown activity against various bacterial strains including E. coli and S. aureus.
  • The presence of specific functional groups has been correlated with increased antibacterial efficacy .

Anti-inflammatory Properties

There is emerging evidence that certain derivatives may exhibit anti-inflammatory effects. In comparative studies:

  • Compounds were tested against standard anti-inflammatory drugs like Indomethacin.
  • Some derivatives showed higher inhibition rates in paw edema models compared to Indomethacin, indicating their potential as anti-inflammatory agents .

Study on Antitumor Activity

A detailed investigation published in May 2023 evaluated the antiproliferative effects of synthesized triazolo[4,3-a]pyrimidine derivatives on cancer cell lines. The study concluded that compounds with specific substituents exhibited significantly enhanced activity compared to traditional chemotherapeutics like Cisplatin. The research indicated ongoing investigations into the mechanisms of action and potential protein targets for these compounds .

Study on Antimicrobial Effects

Another study explored the antimicrobial properties of various triazolo derivatives against clinical strains of bacteria. The findings suggested that modifications to the triazolo ring could lead to enhanced activity against resistant strains, making these compounds candidates for further development in antibiotic therapies .

Summary Table of Biological Activities

Activity TypeCompound TestedCell Line/OrganismIC50 ValueReference
Antitumor4cMDA-MB-23117.83 µM
Antitumor4jMCF-719.73 µM
AntimicrobialVariousE. coliVaries
AntimicrobialVariousS. aureusVaries
Anti-inflammatoryVariousPaw edema modelHigher than Indomethacin

Properties

IUPAC Name

7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4-2-3-11-5(6(12)13)9-10-7(11)8-4/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHCRVRHLQRYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NN=C(N2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183954
Record name 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-42-1
Record name 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256643-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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